Cas no 244-76-8 (a-Carboline)

a-Carboline 化学的及び物理的性質
名前と識別子
-
- 9H-Pyrido[2,3-b]indole
- alpha-carboline
- α-Carboline
- A-CARBOLINE
- 1-azacarbazole
- 9-hydroxy-9H-xanthene-9-carboxylic acid
- 9-hydroxy-xanthene-9-carboxylic acid
- 1H-Pyrido[2,3-b]indole
- 1,9-Diazafluorene
- 9H-1,9-Diazafluorene
- NSC 67064
- Carboline
- 3-Carboline
- BPMFPOGUJAAYHL-UHFFFAOYSA-N
- 274Z75I9BQ
- AK134318
- SpecPlus_000617
- DivK1c_006713
- 9H-Pyrido[2,3-b]indole #
- 9H-?pyrido[2,3-?b]?indole
- KBio1_001657
- 1,9-Diazafluorene 1-Azacarbazole
- BCP20997
- NSC67064
- STL301814
- Q27254162
- I+/--carboline
- AKOS015918052
- Z3234909647
- CHEBI:182292
- SY055484
- O11680
- InChI=1/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13
- NSC-67064
- EINECS 205-960-6
- MFCD00473709
- alpha -Carboline
- A853697
- P2310
- J-015543
- SCHEMBL9145
- FT-0664263
- UNII-274Z75I9BQ
- CHEMBL259556
- azacarbazole
- DTXSID40179148
- 9H-PYRIDO(2,3-B)INDOLE
- SB66733
- 1H-Pyrido(2,3-b)indole
- 9H-Pyrido[2,3-b]indole;(c) paragraph sign-Carboline; 1,9-Diazafluorene 1-Azacarbazole; 9H-1,9-Diazafluorene
- N-.ALPHA.-CARBOLINE
- CS-0147267
- DS-4768
- alpha-carboline, 99%
- .ALPHA.-CARBOLINE
- 244-76-8
- NS00027675
- DA-35372
- a-Carboline
-
- MDL: MFCD00473709
- インチ: 1S/C11H8N2/c1-2-6-10-8(4-1)9-5-3-7-12-11(9)13-10/h1-7H,(H,12,13)
- InChIKey: BPMFPOGUJAAYHL-UHFFFAOYSA-N
- ほほえんだ: N1([H])C2=C(C([H])=C([H])C([H])=N2)C2=C([H])C([H])=C([H])C([H])=C12
計算された属性
- せいみつぶんしりょう: 168.068748g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 回転可能化学結合数: 0
- どういたいしつりょう: 168.068748g/mol
- 単一同位体質量: 168.068748g/mol
- 水素結合トポロジー分子極性表面積: 28.7Ų
- 重原子数: 13
- 複雑さ: 193
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.301
- ゆうかいてん: 214.0 to 218.0 deg-C
- ふってん: 364°C(lit.)
- フラッシュポイント: 172 ºC
- PSA: 28.68000
- LogP: 2.71610
- 最大波長(λmax): 338(CH3CN)(lit.)
a-Carboline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:アルゴン充填貯蔵
a-Carboline 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
a-Carboline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB474707-5 g |
9H-Pyrido[2,3-b]indole, 98%; . |
244-76-8 | 98% | 5g |
€133.40 | 2023-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43610-250mg |
9H-Pyrido[2,3-b]indole |
244-76-8 | 95% | 250mg |
¥116.0 | 2021-09-10 | |
abcr | AB474707-25g |
9H-Pyrido[2,3-b]indole, 98%; . |
244-76-8 | 98% | 25g |
€212.50 | 2025-03-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A838318-250mg |
alpha-carboline |
244-76-8 | 99% | 250mg |
¥194.00 | 2022-10-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A838318-1g |
alpha-carboline |
244-76-8 | 99% | 1g |
¥498.00 | 2022-10-10 | |
abcr | AB474707-250 mg |
9H-Pyrido[2,3-b]indole, 98%; . |
244-76-8 | 98% | 250MG |
€83.00 | 2022-08-31 | |
abcr | AB474707-1 g |
9H-Pyrido[2,3-b]indole, 98%; . |
244-76-8 | 98% | 1g |
€75.70 | 2023-07-18 | |
Alichem | A029190115-25g |
9H-Pyrido[2,3-b]indole |
244-76-8 | 95% | 25g |
$892.50 | 2023-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43610-5g |
9H-Pyrido[2,3-b]indole |
244-76-8 | 95% | 5g |
¥174.0 | 2023-09-09 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A43610-25g |
9H-Pyrido[2,3-b]indole |
244-76-8 | 95% | 25g |
¥3466.0 | 2021-09-10 |
a-Carboline 合成方法
ごうせいかいろ 1
1.2 20 h, 120 °C
ごうせいかいろ 2
2.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ; 4 h, 120 °C
2.2 20 h, 120 °C
ごうせいかいろ 3
2.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ; 6 h, 80 °C
3.1 Reagents: Zinc Catalysts: Iron tetraphenylporphyrin chloride Solvents: Benzene ; 4 h, 120 °C
3.2 20 h, 120 °C
a-Carboline Raw materials
- 8-Phenyltetrazolo[1,5-a]pyridine
- 8-Bromotetrazolo1,5-apyridine
- Phenylboronic acid
- 3-Bromo-2-chlorolpyridine
a-Carboline Preparation Products
a-Carboline サプライヤー
a-Carboline 関連文献
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1. Polyhalogenoaromatic compounds. Part 49. Synthesis of carbolines by the reaction of enamines with tetrachloro-4-cyanopyridineHans Suschitzky,Basil J. Wakefield,Krzyzstof Walocha,Nigel Hughes,Anthony J. Nelson J. Chem. Soc. Perkin Trans. 1 1983 637
-
Tran Quang Hung,Tuan Thanh Dang,Julia Janke,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2015 13 1375
-
Qianqian Xu,Jiang Wu,Zuojia Li,Zhengkai Yin,Jie Li,Xiaochang Li,Kazunori Ueno J. Mater. Chem. C 2021 9 13247
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4. Novel synthetic strategy of carbolines via palladium-catalyzed amination and arylation reactionTakehiko Iwaki,Akito Yasuhara,Takao Sakamoto J. Chem. Soc. Perkin Trans. 1 1999 1505
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5. The problem of the existence of C(Ar)–H ? N intramolecular hydrogen bonds in a family of 9-azaphenyl-9H-carbazolesCarmen Avenda?o,Modesta Espada,Blanca Oca?a,Santiago García-Granda,María del Rosario Díaz,Baudilio Tejerina,Fermín Gómez-Beltrán,Ana Martínez,José Elguero J. Chem. Soc. Perkin Trans. 2 1993 1547
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Yan Jiang,Shuo-Wen Yu,Yi Yang,Ying-Le Liu,Xiao-Ying Xu,Xiao-Mei Zhang,Wei-Cheng Yuan Org. Biomol. Chem. 2018 16 9003
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7. Syntheses of functionalised pyrido[2,3-b]indolesIan T. Forbes,Christopher N. Johnson,Mervyn Thompson J. Chem. Soc. Perkin Trans. 1 1992 275
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Xiaofei Zhang,Qian He,Haoyue Xiang,Shanshan Song,Zehong Miao,Chunhao Yang Org. Biomol. Chem. 2014 12 355
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Ju Sik Kang,Tae Ryang Hong,Hyung Jong Kim,Young Hoon Son,Raju Lampande,Byoung Yeop Kang,Chiho Lee,Jong-Kwan Bin,Bang Sook Lee,Joong Hwan Yang,JinWuk Kim,Sungnam Park,Min Ju Cho,Jang Hyuk Kwon,Dong Hoon Choi J. Mater. Chem. C 2016 4 4512
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Deevi Basavaiah,Daggula Mallikarjuna Reddy Org. Biomol. Chem. 2012 10 8774
a-Carbolineに関する追加情報
Introduction to a-Carboline and Its Significance in Modern Chemical Research
The compound with the CAS number 244-76-8 is commonly known as a-Carboline, a heterocyclic organic molecule that has garnered significant attention in the field of chemical and biomedical research. a-Carboline derivatives are known for their diverse pharmacological properties, making them valuable candidates for further investigation and potential therapeutic applications.
Historically, a-Carboline compounds have been studied for their roles in various biological processes. Their structural framework, characterized by a fused benzene and pyrrole ring system, contributes to their unique chemical and biological activities. Recent advancements in synthetic chemistry have enabled the development of novel derivatives with enhanced efficacy and reduced side effects, opening new avenues for drug discovery.
In the realm of medicinal chemistry, a-Carboline derivatives have shown promise in treating a variety of conditions. For instance, studies have highlighted their potential in modulating neurotransmitter activity, which makes them relevant in the development of treatments for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to interact with specific receptors and enzymes has been a focal point of research, leading to the identification of several promising lead compounds.
One of the most intriguing aspects of a-Carboline compounds is their role as bioactive molecules in natural products. Many plants and fungi produce a-Carboline derivatives as part of their secondary metabolites, which often serve as defenses against pathogens. These natural occurrences have inspired synthetic chemists to explore biologically inspired synthetic routes, aiming to mimic or improve upon these natural structures.
The CAS number 244-76-8 specifically refers to the parent compound a-Carboline, which serves as a scaffold for numerous derivatives. Researchers have leveraged this scaffold to develop molecules with targeted biological activities. For example, modifications to the aromatic rings or the nitrogen-containing heterocycle can alter the compound's pharmacokinetic properties, enhancing its absorption, distribution, metabolism, and excretion profiles.
Recent studies have also explored the anticancer potential of a-Carboline derivatives. These compounds have been found to induce apoptosis in cancer cells by disrupting key cellular pathways involved in cell proliferation and survival. Preclinical trials have demonstrated encouraging results, suggesting that further investigation could lead to the development of novel anticancer agents based on a-Carboline chemistry.
The synthesis of complex a-Carboline derivatives has been facilitated by advances in catalytic methods and green chemistry principles. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of intricate molecular frameworks. Additionally, solvent-free and microwave-assisted synthesis techniques have improved yield and purity, making these processes more sustainable and scalable.
The pharmacological profile of a-Carboline derivatives is further enhanced by their ability to cross the blood-brain barrier (BBB). This property is particularly important for treating central nervous system (CNS) disorders, where effective drug delivery is crucial. Researchers are exploring various strategies to optimize BBB penetration, including prodrug formulations and nanotechnology-based delivery systems.
In conclusion, a-Carboline compounds represent a fascinating class of molecules with significant potential in pharmaceutical applications. The CAS number 244-76-8 underscores its importance as a foundational structure for numerous bioactive derivatives. With ongoing research focusing on improving synthesis methods and exploring new therapeutic applications, the future looks promising for this versatile chemical class.
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